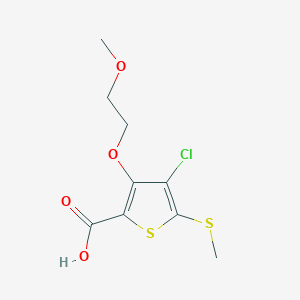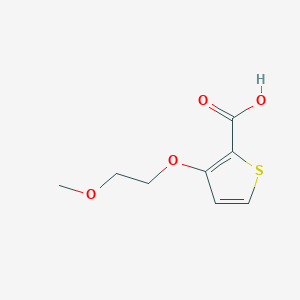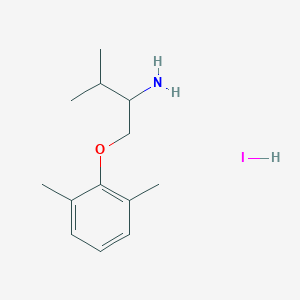
4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro group, a methoxyethoxy group, and a methylthio group attached to the thiophene ring, along with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Substituents: The chloro, methoxyethoxy, and methylthio groups can be introduced through various substitution reactions. For example, the chloro group can be added via chlorination using reagents like thionyl chloride, while the methoxyethoxy group can be introduced through etherification reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows it to participate in diverse chemical interactions, influencing its overall biological and chemical behavior.
類似化合物との比較
Similar Compounds
4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid: Lacks the methylthio group.
3-(2-Methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid: Lacks the chloro group.
4-Chloro-5-(methylthio)thiophene-2-carboxylic acid: Lacks the methoxyethoxy group.
Uniqueness
4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chloro, methoxyethoxy, and methylthio groups, along with the carboxylic acid functionality, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial purposes.
特性
分子式 |
C9H11ClO4S2 |
|---|---|
分子量 |
282.8 g/mol |
IUPAC名 |
4-chloro-3-(2-methoxyethoxy)-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO4S2/c1-13-3-4-14-6-5(10)9(15-2)16-7(6)8(11)12/h3-4H2,1-2H3,(H,11,12) |
InChIキー |
CRYPIUJFUBQIIY-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(SC(=C1Cl)SC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)


